molecular formula C18H18FN3O3 B5700204 1-(4-fluorophenyl)-4-(3-methyl-2-nitrobenzoyl)piperazine

1-(4-fluorophenyl)-4-(3-methyl-2-nitrobenzoyl)piperazine

Cat. No. B5700204
M. Wt: 343.4 g/mol
InChI Key: FITBRYIZBWKEDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-4-(3-methyl-2-nitrobenzoyl)piperazine, commonly known as 4-FPP, is a synthetic compound that belongs to the class of piperazines. It is a potent and selective serotonin receptor agonist, which has been extensively studied for its potential use in various scientific research applications.

Mechanism of Action

The mechanism of action of 4-FPP involves the activation of the serotonin receptor, which leads to the release of neurotransmitters such as dopamine and norepinephrine. This activation results in the modulation of various physiological processes, including mood, appetite, and sleep. The exact mechanism of action of 4-FPP is still being studied, but it is believed to involve the binding of the compound to the serotonin receptor, which leads to a conformational change in the receptor and subsequent activation of downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-FPP are still being studied, but it is believed to have a number of effects on the central nervous system. It has been shown to increase the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood, appetite, and sleep. It has also been shown to have anxiolytic and antidepressant effects, which make it useful for the treatment of psychiatric disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-FPP in lab experiments is its potency and selectivity for the serotonin receptor. This makes it useful for studying the role of serotonin in various physiological and pathological processes. However, one of the limitations of using 4-FPP is its potential toxicity and side effects, which can make it difficult to use in certain experiments.

Future Directions

There are a number of future directions for the study of 4-FPP. One area of research is the development of new drugs for the treatment of psychiatric disorders, such as depression and anxiety. Another area of research is the study of the role of serotonin in various physiological and pathological processes, which could lead to the development of new treatments for a wide range of conditions. Additionally, the development of new synthesis methods and purification techniques could lead to the production of higher quality and more reliable samples of 4-FPP for use in scientific research.

Synthesis Methods

The synthesis of 4-FPP involves the reaction of piperazine with 3-methyl-2-nitrobenzoyl chloride and 4-fluoroaniline. The reaction is carried out in the presence of a catalyst, typically triethylamine, and an organic solvent, such as dichloromethane or chloroform. The resulting product is purified using column chromatography or recrystallization.

Scientific Research Applications

4-FPP has been extensively studied for its potential use in various scientific research applications. It has been found to be a potent and selective agonist of the serotonin receptor, which makes it useful for studying the role of serotonin in various physiological and pathological processes. It has also been used in the development of new drugs for the treatment of psychiatric disorders, such as depression and anxiety.

properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-(3-methyl-2-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3/c1-13-3-2-4-16(17(13)22(24)25)18(23)21-11-9-20(10-12-21)15-7-5-14(19)6-8-15/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITBRYIZBWKEDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Fluorophenyl)piperazin-1-yl](3-methyl-2-nitrophenyl)methanone

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